1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride
Description
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride (CAS: 2031261-17-1) is a bicyclic amine derivative featuring a nitrogen atom at the 1-position and a carboxylic acid substituent at the 5-position of a bridged bicyclo[3.3.1]nonane scaffold. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.68 g/mol . The compound is structurally characterized by a rigid bicyclic framework, which confers unique steric and electronic properties. Synthetically, it is derived via multi-step routes involving lactam formation, hydrogenation, or radical-mediated cyclization (e.g., Scheme 154 in references anti-Bredt olefin reactivity for related bicyclic lactams) .
Properties
IUPAC Name |
1-azabicyclo[3.3.1]nonane-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9-3-1-5-10(7-9)6-2-4-9;/h1-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOWUYYSYPJBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C1)C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Route via Imide Intermediates and Reduction
One well-documented method begins with cis-cyclohexane-1,3-dicarboxylic acid or related derivatives:
- The dicarboxylic acid is neutralized with aqueous ammonia to form a diammonium salt.
- Thermolysis (heating to ~230–300 °C) of this salt induces cyclization to form an imide intermediate.
- The imide is then reduced using strong hydride reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) to yield the bicyclic amine.
- The final product is isolated as the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.
This method avoids chromatographic purification and can yield 1-azabicyclo[3.3.1]nonane derivatives in moderate to good yields (50–70%).
Reductive Amination and Intramolecular Hydroamination Approach
A more recent and efficient method involves:
- Starting from a ketone precursor (e.g., 2-adamantanone or related bicyclic ketones).
- Conversion of the ketone to an oxime, followed by reductive amination using sodium borohydride (NaBH4) in the presence of a catalyst such as molybdenum trioxide (MoO3) at low temperature (0 °C).
- Protection of the resulting amine intermediate with carbobenzyloxy chloride (Cbz-Cl) to facilitate handling.
- Intramolecular hydroamination promoted by acidic conditions (e.g., 2 N HCl or triflic acid) to form the bicyclic amine ring.
- Final oxidation or deprotection steps as needed.
- Isolation of the target compound as the hydrochloride salt.
This approach enables better control over stereochemistry and avoids some of the harsher conditions of classical methods. It also allows for scale-up and has been applied commercially for related compounds.
Key Experimental Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Neutralization of dicarboxylic acid | Aqueous NH3, room temperature | ~98 | Formation of diammonium salt |
| Thermolysis | Heating solid melt at 230–300 °C | 76–78 | Cyclization to imide intermediate |
| Reduction | LiAlH4 or BH3 in THF, reflux or 67 °C | 67–70 | Reduction to bicyclic amine |
| Protection | Cbz-Cl, Et3N, room temp | 75 | Amine protection for handling |
| Intramolecular hydroamination | 2 N HCl or TfOH, 40 °C or room temp | Quantitative or 79 | Ring closure to bicyclic amine |
| Final oxidation or salt formation | Na2WO4 catalyst, H2O2 or HCl in Et2O | 42–50 | Formation of nitroxyl radicals or hydrochloride salt |
These conditions are optimized to maximize yield and purity while minimizing side reactions.
Research Findings and Improvements
- The use of in situ protection of amine intermediates improves handling and yield.
- Acid-mediated hydroamination under anhydrous conditions (e.g., triflic acid) enhances ring closure efficiency.
- Avoidance of isolating polar intermediates reduces process complexity.
- The development of catalytic oxidation methods using oxoammonium salts derived from bicyclic amines has been demonstrated, indicating potential for further functionalization.
- Solvent-free cyclization steps and avoidance of chromatographic purification have been successfully implemented in related bicyclic systems, suggesting potential adaptation for 1-azabicyclo[3.3.1]nonane derivatives.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Classical Imide Route | cis-Cyclohexane-1,3-dicarboxylic acid | Neutralization → Thermolysis → Reduction | Simple reagents, no chromatography | High temperature, strong reductants |
| Reductive Amination & Hydroamination | Ketone or oxime derivatives | Oxime formation → Reductive amination → Protection → Hydroamination | Milder conditions, stereocontrol, scalable | Requires protection/deprotection steps |
| Solvent-free Cyclization (related systems) | Dicarboxylic acids and ammonium salts | Thermal cyclization → Reduction | Efficient, avoids hazardous steps | May require optimization for target compound |
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
Synthetic Routes
The synthesis of ABCNH can be achieved through several methods:
- Radical Cyclization : Utilizing SmI2-mediated radical cyclization to form the bicyclic structure.
- Asymmetric Synthesis : Methods such as the stereoselective domino Michael–Dieckman process have been employed to create derivatives with specific stereochemical configurations .
Scientific Research Applications
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride has several notable applications:
Organic Synthesis
ABCNH serves as a versatile building block in organic synthesis, enabling the construction of complex molecules. It is particularly valuable for creating derivatives that can lead to novel compounds with desired properties.
The compound has garnered attention for its potential biological activities, including:
- Neurotransmitter Reuptake Inhibition : ABCNH derivatives have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, suggesting potential applications in treating mood disorders and other neurological conditions .
- Muscarinic Receptor Antagonism : Some derivatives exhibit high affinity for muscarinic receptors (M1-M5), functioning as antagonists with promising therapeutic implications in treating various conditions.
Pharmaceutical Applications
Research indicates that ABCNH and its derivatives could be useful in developing treatments for depression, anxiety, and pain management due to their interaction with neurotransmitter systems . The compound's ability to modulate neurotransmitter levels positions it as a candidate for further drug development.
Case Study 1: Neurotransmitter Modulation
A study demonstrated that ABCNH derivatives could effectively increase serotonin levels in the brain, providing a basis for their use in antidepressant formulations. The modulation of norepinephrine and dopamine was also observed, indicating a multifaceted approach to mood regulation.
Case Study 2: Anticancer Activity
Research has highlighted the role of bicyclic compounds like ABCNH in anticancer therapies. Derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth due to their unique structural properties .
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom in the ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Bridged Ring Systems
1-Azabicyclo[3.2.1]octane-5-carboxylic Acid Hydrochloride
- Structure : Features a smaller bicyclo[3.2.1]octane core, reducing ring strain compared to the [3.3.1] system.
- Molecular Formula: C₈H₁₄ClNO₂ (MW: 191.66 g/mol) .
- Pharmacologically, this scaffold is utilized in intermediates for antibiotics (e.g., Example 44 in references its use in mutilin derivatives) .
1-Azabicyclo[3.2.2]nonane-6-carboxylic Acid Hydrochloride
- Structure: A larger bicyclo[3.2.2]nonane system with extended bridging.
- Molecular Formula: C₉H₁₆ClNO₂ (MW: 205.68 g/mol), identical to the target compound but with distinct spatial arrangement .
- Synthesis methods differ, such as the use of Bu₂SnO-mediated lactamization (, Scheme 23) .
1-Azabicyclo[2.2.2]octane-4-carboxylic Acid Hydrochloride
- Structure : A smaller, highly strained bicyclo[2.2.2]octane system.
- Molecular Formula: C₈H₁₄ClNO₂ (MW: 191.66 g/mol) .
- Key Differences : The compact structure enhances electron density at the nitrogen, improving hydrogen-bonding capacity. This scaffold is prevalent in neuromuscular blockers and anticholinergics .
Functionalized Derivatives
2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic Acid Hydrochloride
- Structure : Incorporates fluorine atoms at the 2-position, altering electronic properties.
- Molecular Formula: C₉H₁₃ClF₂NO₂ (MW: 255.66 g/mol) .
- Key Differences: Fluorination increases acidity of the carboxylic acid group (pKa ~2.5 vs. ~4.5 for non-fluorinated analogues) and enhances metabolic stability .
(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene Hydrochloride
- Structure : Unsaturated variant with conjugated double bonds at the 2,6-positions.
- Molecular Formula : C₈H₁₂ClN (MW: 157.64 g/mol) .
- Key Differences : The diene system introduces planarity, enabling π-π interactions in receptor binding. This compound is used in asymmetric catalysis and chiral auxiliaries .
Comparative Data Table
Biological Activity
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride is a bicyclic compound notable for its unique nitrogen-containing structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly as a candidate for drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H16ClNO2
- IUPAC Name : this compound
The bicyclic structure includes a nitrogen atom, which allows for unique interactions with biological targets, enhancing its reactivity and binding properties.
The mechanism of action of this compound is primarily attributed to its ability to interact with neurotransmitter systems. Specifically, it has been identified as a mixed monoamine reuptake inhibitor, influencing the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain . This property suggests potential applications in treating mood disorders and other neurological conditions.
1. Neurotransmitter Reuptake Inhibition
Research indicates that derivatives of 1-Azabicyclo[3.3.1]nonane can inhibit the reuptake of key neurotransmitters:
- Serotonin : Inhibition leads to increased serotonin levels, which can alleviate symptoms of depression.
- Norepinephrine : Enhanced norepinephrine activity may improve mood and energy levels.
- Dopamine : Modulation of dopamine levels can impact motivation and reward pathways.
2. Antagonistic Activity at Muscarinic Receptors
Studies have shown that certain derivatives exhibit high affinity for muscarinic receptors (M1-M5), functioning as antagonists. For instance, compounds derived from this structure have demonstrated Ki values significantly lower than traditional muscarinic antagonists like carbachol, indicating a strong binding affinity .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride?
- The compound can be synthesized via condensation reactions using substrates like bicyclic lactams, as demonstrated in the formation of 1-azabicyclo[3.3.1]nonan-2-one (Albertson method) . Bu₂SnO-mediated cyclization has also been applied to synthesize related bicyclic lactams, offering a pathway to optimize yields by controlling reaction stoichiometry and temperature . For the carboxylic acid derivative, hydrolysis of ester intermediates under acidic conditions (e.g., HCl) is typically employed, followed by salt formation .
Q. Which spectroscopic techniques are most effective for structural confirmation of this bicyclic system?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying the bicyclic scaffold. Key signals include deshielded protons adjacent to the nitrogen atom and characteristic coupling patterns for bridgehead hydrogens .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular formula, while fragmentation patterns help identify the bicyclic core.
- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the hydrochloride salt form, by analyzing crystal packing and hydrogen-bonding networks .
Q. What purification strategies are recommended for isolating the hydrochloride salt form?
- Recrystallization: Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit differential solubility of the salt versus neutral impurities.
- Ion-Exchange Chromatography: Effective for separating the hydrochloride salt from uncharged byproducts, especially when scaling up .
Advanced Research Questions
Q. How can discrepancies in NMR data during synthesis under varying conditions be resolved?
- Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from conformational flexibility or salt-form equilibria. Variable-temperature NMR can differentiate dynamic processes from static structural issues. For example, Albertson’s revised structural proposal for a related bicyclic lactam highlights the importance of multi-dimensional NMR (e.g., NOESY) to resolve stereochemical misassignments .
Q. What methodological considerations are critical when using this compound as a chiral intermediate in drug synthesis?
- Stereochemical Purity: Ensure enantiomeric excess via chiral HPLC or capillary electrophoresis, as impurities in the bicyclic scaffold can propagate errors in downstream reactions .
- Protection/Deprotection Strategies: The carboxylic acid group may require protection (e.g., tert-butyl ester) during coupling reactions to avoid side reactions with the tertiary amine .
Q. How does the hydrochloride salt form influence reactivity in further derivatization?
- The protonated amine in the hydrochloride salt reduces nucleophilicity, necessitating mild base conditions (e.g., NaHCO₃) to liberate the free amine for alkylation or acylation. Comparative studies with freebase analogs reveal slower reaction kinetics for the salt form, requiring optimized stoichiometry .
Q. What strategies address low yields in condensation reactions forming the bicyclic core?
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can accelerate cyclization. Evidence from Bu₂SnO-mediated syntheses suggests catalytic systems improve atom economy .
- Solvent Optimization: Use high-boiling solvents (e.g., DMF or toluene) to stabilize transition states and prevent premature precipitation of intermediates .
Data Contradiction Analysis
Q. How should conflicting data from X-ray and NMR analyses be reconciled?
- Discrepancies between solid-state (X-ray) and solution-phase (NMR) structures often stem from solvent effects or dynamic conformations. For example, Waly’s synthesis of 1-azabicyclo[3.3.1]nonane-4,6,9-trione revealed a twisted boat conformation in crystals but a chair-like structure in solution. Hybrid DFT-NMR calculations can bridge this gap .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
